Suzuki Coupling: C–I vs. C–Br Oxidative Addition
The C–I bond dissociation energy (213 kJ/mol) is 72 kJ/mol lower than the C–Br bond dissociation energy (285 kJ/mol), corresponding to a 25% weaker carbon–halogen bond [1]. In palladium(0)-catalyzed Suzuki–Miyaura reactions, the oxidative addition step—often rate-determining for aryl bromides—is substantially faster for aryl iodides, as reflected in turnover frequencies (TOF) reaching up to 582,000 h⁻¹ for aryl iodides under optimized aqueous conditions [2]. The weaker C–I bond of methyl 5-fluoro-6-iodonicotinate therefore directly translates into faster and higher-yielding cross-coupling reactions compared to its 6-bromo analog, methyl 5-fluoro-6-bromonicotinate.
| Evidence Dimension | Bond dissociation energy and Suzuki coupling reactivity |
|---|---|
| Target Compound Data | C–I bond: 213 kJ/mol; TOF up to 582,000 h⁻¹ for aryl iodides under optimized conditions |
| Comparator Or Baseline | Methyl 5-fluoro-6-bromonicotinate: C–Br bond 285 kJ/mol; aryl bromides generally require longer reaction times and/or higher catalyst loadings |
| Quantified Difference | C–I bond is 72 kJ/mol (≈25%) weaker than C–Br; oxidative addition for aryl iodides is substantially faster—rate-determining step differs mechanistically |
| Conditions | Gas-phase bond dissociation energies; Suzuki–Miyaura coupling in water at 20–100 °C with PdCl₂–EDTA catalyst |
Why This Matters
Procurement of the iodo analog over the bromo analog enables shorter reaction times, lower catalyst loadings, and higher isolated yields in the critical C–C bond-forming step, directly reducing cost-per-successful-coupling in library synthesis.
- [1] LibreTexts Chemistry. 10.9: Bond Energies. C–I: 213 kJ/mol; C–Br: 285 kJ/mol. Data from J. E. Huheey et al., Inorganic Chemistry, 4th ed. (1993). View Source
- [2] Korolev, D. N.; Bumagin, N. A. Pd–EDTA as an efficient catalyst for Suzuki–Miyaura reactions in water. Tetrahedron Lett. 2005, 46, 5751–5754. TOF up to 582,000 h⁻¹ for aryl iodides. View Source
